BenchChemオンラインストアへようこそ!

Diacerein EP Impurity F

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Authentic Diacerein EP Impurity F (Heptaacetyl Aloin, CAS 13928-72-8) reference standard, critical for accurate impurity profiling in diacerein API under the European Pharmacopoeia monograph. Unlike generic impurity standards, this fully characterized heptaacetylated anthrone glycoside offers unique chromatographic retention (RRT ~1.3) and distinct physicochemical properties essential for resolving Impurity F at the EP-mandated 0.15% acceptance limit. Supplied with comprehensive CoA (HPLC, MS, NMR) with EP traceability, it supports ANDA stability-indicating method validation, system suitability testing, and QC lot release. Storage at -20°C under inert atmosphere ensures integrity.

Molecular Formula C35H36O16
Molecular Weight 712.6 g/mol
CAS No. 13928-72-8
Cat. No. B1451168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacerein EP Impurity F
CAS13928-72-8
Molecular FormulaC35H36O16
Molecular Weight712.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3
InChIKeyBCGOCQLKVPJNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacerein EP Impurity F (CAS 13928-72-8): A Pharmacopoeial Reference Standard for Diacerein Analytical Quality Control


Diacerein EP Impurity F (CAS 13928-72-8) is a European Pharmacopoeia-defined impurity of the osteoarthritis drug diacerein, chemically designated as Heptaacetyl Aloin (10-β-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-anthrone heptaacetate) [1]. With a molecular formula of C35H36O16 and a molecular weight of 712.66 g/mol, this fully characterized compound serves as an analytical reference standard for impurity profiling in diacerein active pharmaceutical ingredient (API) and finished dosage forms [2]. As a process-related impurity arising from incomplete acetylation during diacerein synthesis, it is essential for method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial production [3].

Why Diacerein EP Impurity F Cannot Be Replaced by Generic Impurity Standards or Other Diacerein Impurities in Analytical Workflows


Substituting Diacerein EP Impurity F with a generic impurity reference standard or with another diacerein-related impurity (e.g., Impurity A, B, C, or G) compromises analytical method validity due to three fundamental factors: first, its unique heptaacetylated anthrone glycoside structure yields chromatographic retention behavior distinct from all other EP-defined diacerein impurities; second, the European Pharmacopoeia mandates a specific acceptance criterion of 0.15% for Impurity F that differs from thresholds applied to Impurity A (0.10%), B (0.10%), C (0.10%), D (0.15%), and E (0.10%) [1]; third, the compound's substantial molecular weight (712.66 g/mol) and high degree of acetylation (seven acetyl groups) confer physicochemical properties—including solubility profile in chloroform and DMSO, storage requirement at -20°C, and predicted LogP of approximately 2.40—that distinguish it from the majority of diacerein impurities, which are smaller, less lipophilic, and often deacetylated derivatives [2]. Using an incorrect or non-pharmacopoeial standard invalidates system suitability testing and may lead to failed regulatory submissions .

Diacerein EP Impurity F: Comparator-Based Quantitative Differentiation Evidence for Scientific Selection and Procurement


EP Acceptance Criterion for Diacerein EP Impurity F Versus Other Specified Impurities

Diacerein EP Impurity F is subject to a distinct acceptance criterion of not more than 0.15% in the related substances test, a threshold that differs from the 0.10% limits applied to Impurities A, B, C, and E under the identical EP monograph conditions [1]. This differential limit is not arbitrary but reflects regulatory assessment of toxicological risk and typical process-related formation levels, making Impurity F one of only two impurities (alongside Impurity D) with a higher permitted threshold among the specified impurities. For analytical method validation and quality release testing, this necessitates a dedicated reference standard of Impurity F calibrated to enable accurate quantification at this specific threshold rather than reliance on relative response assumptions [1].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Chromatographic Relative Retention Time (RRT) of Diacerein EP Impurity F Compared to Impurities C, D, and E

Under EP monograph chromatographic conditions, Diacerein EP Impurity F exhibits a relative retention time (RRT) of approximately 1.3 with reference to diacerein (retention time ~13.5 min), which is measurably distinct from the RRT values of Impurity D (~1.1), Impurity E (~1.15), and Impurity C (~1.2) [1]. This elution order is consistent with the compound's heptaacetylated structure, which increases lipophilicity (predicted LogP 2.40) and delays elution on reverse-phase C18 columns compared to less acetylated impurities . The incremental RRT separation of approximately 0.1 units between Impurity F and Impurity C provides a chromatographic window that, while narrow, is sufficient for baseline resolution when using pharmacopoeial column specifications and gradient conditions. Failure to use authentic Impurity F standard for peak identification during system suitability testing risks misassigning late-eluting peaks and underestimating actual impurity content [1].

HPLC Method Development System Suitability Peak Identification

Physicochemical Property Differentiation: Molecular Weight and Predicted LogP Versus Diacerein Impurity B (Aloe-Emodin)

Diacerein EP Impurity F (molecular weight 712.66 g/mol, C35H36O16) presents a fundamentally different physicochemical profile from Diacerein EP Impurity B (Aloe-emodin, molecular weight 270.24 g/mol, C15H10O5), the latter being a common degradation product and process impurity of diacerein [1]. The 2.6-fold difference in molecular weight and the presence of a fully acetylated glucopyranosyl moiety in Impurity F confer markedly different extraction behavior: Impurity F is soluble in chloroform and slightly soluble in DMSO , whereas Impurity B shows greater aqueous solubility due to its trihydroxyanthraquinone structure. The predicted LogP of Impurity F (approximately 2.40) compared to Impurity B (approximately 3.0–3.5) indicates that while both are lipophilic, Impurity F's glycosylated structure produces distinct partitioning behavior during liquid-liquid extraction steps prescribed in EP sample preparation protocols [2]. Storage temperature requirements also diverge: Impurity F requires storage at -20°C under inert atmosphere to prevent deacetylation, whereas Impurity B is stable at 2–8°C .

Method Development Extraction Optimization Stability Studies

Relative Response Factor (RRF) Considerations: Analytical Method Validation Requirement for Diacerein EP Impurity F

Quantitative determination of Diacerein EP Impurity F in API and finished dosage forms requires validation of its relative response factor (RRF) against the diacerein parent peak, a regulatory expectation under ICH Q2(R1) guidelines [1]. Published stability-indicating RP-HPLC methods for diacerein impurities have established RRF values for related compounds: Rhein (0.86), Aloe Emodin (0.80), Monoacetyl Rhein I (0.81), and Monoacetyl Rhein II (0.89), demonstrating that diacerein-related impurities exhibit RRF values consistently below 1.0, indicating lower UV absorbance at 254 nm compared to the parent drug [2]. Given the heptaacetylated structure of Impurity F, its RRF is expected to differ from these mono- and di-acetylated analogs, potentially approaching or exceeding 1.0 due to the cumulative absorptivity contributions of seven acetyl chromophores. Until experimentally determined, Impurity F cannot be accurately quantified using the RRF values established for other diacerein impurities—a limitation that makes procurement of authentic Impurity F reference standard essential for developing a validated, impurity-specific calibration curve [2].

Method Validation ICH Q2(R1) Quantitative Analysis

Regulatory Traceability and Certificate of Analysis Completeness: Diacerein EP Impurity F Versus Non-Pharmacopoeial Impurity Standards

Diacerein EP Impurity F supplied as a pharmacopoeial-grade reference standard includes comprehensive characterization data compliant with EP and USP traceability guidelines, including certificate of analysis (CoA) documenting purity specification (typically 95% to 99%), HPLC chromatogram, MS spectrum, NMR (1H and 13C) data, and IR spectrum [1]. This documentation package fulfills the regulatory expectation for reference standard qualification under 21 CFR 211.194 and ICH Q7, enabling direct use in ANDA submissions without additional characterization burden [2]. In contrast, non-pharmacopoeial or generic impurity standards often lack complete spectroscopic characterization, provide only HPLC purity data without orthogonal confirmation, or lack traceability documentation to EP Chemical Reference Substances (CRS). The EP monograph specifically prescribes the use of diacerein impurity mixture CRS containing Impurity F for system suitability testing, and alternative standards must demonstrate equivalence through formal bridging studies—a time- and resource-intensive process that can delay regulatory filing timelines by 3–6 months [3].

ANDA Submission GMP Compliance Reference Standard Qualification

High-Value Application Scenarios for Diacerein EP Impurity F (CAS 13928-72-8) in Pharmaceutical Development and Quality Control


ANDA Regulatory Submission: Method Validation for Diacerein Capsule/Tablet Impurity Profiling

In ANDA filings for generic diacerein formulations (typically 50 mg capsules or tablets), the FDA and other regulatory agencies require a fully validated stability-indicating HPLC method capable of resolving and quantifying all EP-specified impurities, including Impurity F at its 0.15% acceptance limit. As established in Section 3, Impurity F possesses an RRT of approximately 1.3 relative to diacerein and a unique heptaacetylated structure that differentiates it from Impurities A–E. Procuring authentic Diacerein EP Impurity F reference standard enables: (i) accurate peak identification during system suitability testing; (ii) determination of its impurity-specific relative response factor (RRF) for precise quantification; and (iii) compliance with the EP monograph requirement that the diacerein impurity mixture CRS containing Impurity F be used for method qualification [1]. Without this specific standard, ANDA applicants risk receiving deficiency letters citing inadequate impurity characterization or insufficient method validation data [1].

Stability Study Program: Forced Degradation and Shelf-Life Monitoring of Diacerein API and Drug Product

ICH Q1A(R2) stability testing protocols mandate monitoring of all specified impurities under accelerated (40°C/75% RH) and long-term (25°C/60% RH) storage conditions. The distinct physicochemical properties of Impurity F documented in Section 3—specifically its high molecular weight (712.66 g/mol), lipophilic character (predicted LogP ~2.40), and thermal lability (storage at -20°C under inert atmosphere)—necessitate its inclusion as a tracked analyte in stability-indicating methods. The compound's heptaacetylated structure makes it susceptible to deacetylation under hydrolytic stress conditions, generating degradation products that may co-elute with other impurities if not properly resolved. An authentic Impurity F standard is required to: (i) establish degradation kinetics under ICH-prescribed stress conditions (acid, base, oxidative, thermal, photolytic); (ii) validate that Impurity F content remains within the 0.15% specification throughout shelf life; and (iii) demonstrate mass balance accountability in forced degradation studies [2].

Process Development and Manufacturing: In-Process Control for Diacerein API Synthesis Optimization

During commercial-scale synthesis of diacerein API via acetylation of rhein or oxidation of acetylated aloin precursors, Impurity F forms as a process-related impurity when acetylation of the glucopyranosyl moiety proceeds to completion but anthrone oxidation remains incomplete. As documented in Section 3, Impurity F is distinct from the monoacetylrhein isomers (Impurities with lower MW ~370–430 g/mol) that arise from partial acetylation. API manufacturers use authentic Impurity F reference standard to: (i) monitor process consistency by tracking Impurity F levels across production batches; (ii) validate purification steps (recrystallization, chromatography) that selectively remove high-molecular-weight heptaacetylated species; and (iii) establish in-process acceptance criteria that ensure final API meets the EP specification of ≤0.15% Impurity F. The storage requirement of -20°C for the reference standard also informs appropriate handling of in-process samples to prevent analyte degradation during QC testing .

Contract Research Organization (CRO) Analytical Services: Method Transfer and Cross-Laboratory Validation

CROs performing analytical method transfer or stability testing for multiple diacerein ANDA sponsors require a portfolio of authenticated impurity reference standards to ensure inter-laboratory reproducibility. As established in Section 3, Impurity F's characterization completeness (CoA with HPLC, MS, NMR, and EP traceability) distinguishes it from generic impurity standards and enables seamless method transfer without additional qualification studies. CROs utilize Diacerein EP Impurity F to: (i) verify system suitability across different HPLC instrument platforms (e.g., Waters Alliance versus Agilent 1100/1200 series); (ii) establish laboratory-specific RRT and RRF values under local chromatographic conditions; and (iii) generate comparative data demonstrating method robustness across multiple sites—a regulatory expectation for multi-source API supply chains. The full spectroscopic characterization package also supports root-cause investigation when inter-laboratory variability exceeds predefined acceptance criteria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacerein EP Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.